5-(Azepan-4-yl)-3-isopropyl-1,2,4-oxadiazole
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Overview
Description
5-(Azepan-4-yl)-3-isopropyl-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring fused with an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-4-yl)-3-isopropyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an azepane derivative with an isopropyl-substituted nitrile oxide, leading to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and solvents that facilitate the cyclization process while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
5-(Azepan-4-yl)-3-isopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity.
Reduction: Reduction reactions can modify the oxadiazole ring, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce a wide range of substituents on the azepane or oxadiazole rings .
Scientific Research Applications
5-(Azepan-4-yl)-3-isopropyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Azepan-4-yl)-3-isopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole
- 5-(Azepan-4-yl)-1H-indole
- 2-(Azepan-4-yl(propyl)amino)ethan-1-ol
Uniqueness
5-(Azepan-4-yl)-3-isopropyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C11H19N3O |
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Molecular Weight |
209.29 g/mol |
IUPAC Name |
5-(azepan-4-yl)-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H19N3O/c1-8(2)10-13-11(15-14-10)9-4-3-6-12-7-5-9/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
DHRNPOAZRADQQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCCNCC2 |
Origin of Product |
United States |
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